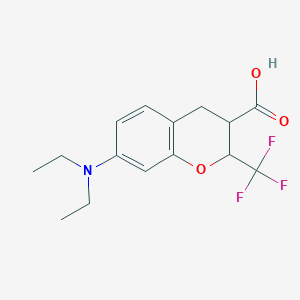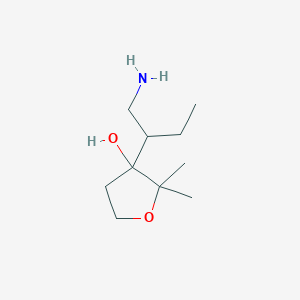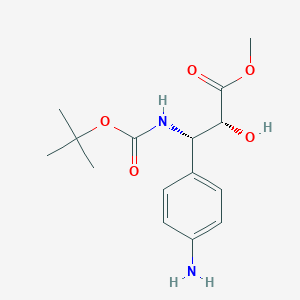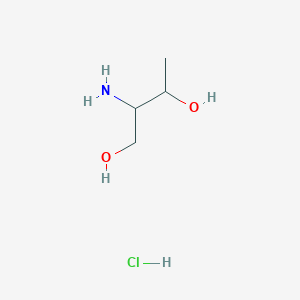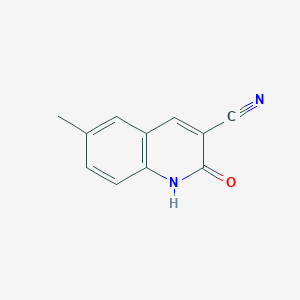
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile is a heterocyclic compound with significant importance in various fields of scientific research This compound is characterized by its quinoline core structure, which is a bicyclic system consisting of a benzene ring fused to a pyridine ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile typically involves the condensation of appropriate starting materials under controlled conditions. One common method involves the reaction of 2-aminoacetophenone with cyanoacetic acid in the presence of a base, followed by cyclization to form the quinoline ring system . The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like piperidine or ammonium acetate to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction parameters such as temperature, pressure, and reaction time is crucial for achieving high purity and yield in industrial settings .
Chemical Reactions Analysis
Types of Reactions: 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinoline-2,3-dione derivatives.
Reduction: Reduction reactions can convert the nitrile group to an amine group, resulting in the formation of 3-aminoquinoline derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride.
Major Products Formed:
Scientific Research Applications
6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile involves its interaction with various molecular targets and pathways:
Comparison with Similar Compounds
4-Hydroxy-2-quinolones: Known for their pharmaceutical and biological activities.
2-Chloroquinoline-3-carbaldehyde: Used in the synthesis of various heterocyclic compounds.
Milrinone: A bipyridine derivative with similar structural features.
Uniqueness: 6-Methyl-2-oxo-1,2-dihydro-quinoline-3-carbonitrile stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H8N2O |
|---|---|
Molecular Weight |
184.19 g/mol |
IUPAC Name |
6-methyl-2-oxo-1H-quinoline-3-carbonitrile |
InChI |
InChI=1S/C11H8N2O/c1-7-2-3-10-8(4-7)5-9(6-12)11(14)13-10/h2-5H,1H3,(H,13,14) |
InChI Key |
GFECWNWVPIBMNP-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C=C1)NC(=O)C(=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-Ethyl-3-piperidin-4-YL-3H-imidazo[4,5-B]pyridine](/img/structure/B15256689.png)
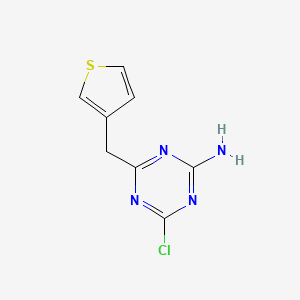


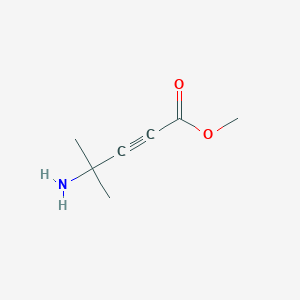
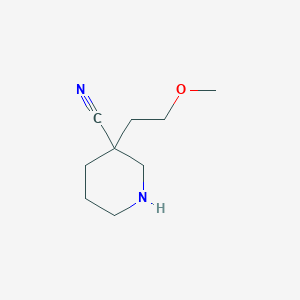
![N-[2-(2,4-dichlorophenyl)ethyl]-1H-imidazole-1-carboxamide](/img/structure/B15256712.png)
